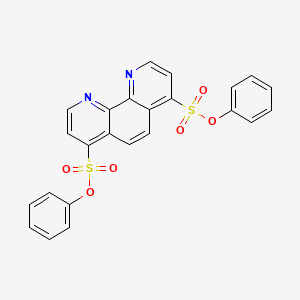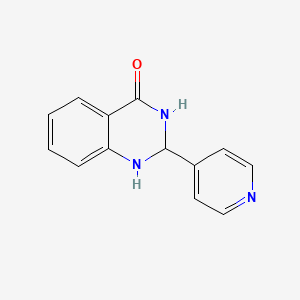
2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one and related compounds often involves multi-step chemical reactions, including condensation, cyclization, and functionalization processes. Efficient synthesis methods have been developed for related quinazolinone derivatives, showcasing the compound's versatility and the interest in its structural motif for potential applications in materials science and medicinal chemistry (Albrecht et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through various spectroscopic and crystallographic techniques. Studies have revealed diverse molecular packing and intermolecular interactions in the solid state, influencing the material's optical and electronic properties. For instance, Gudasi et al. (2006) have detailed the crystal structure of a closely related ligand, demonstrating the compound's complex structural features and its ability to form coordination compounds with transition metals, which could influence its chemical reactivity and application potential (Gudasi et al., 2006).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including coupling reactions and interactions with metal ions, which can modify its physical and chemical properties. For example, Dilebo et al. (2021) synthesized a series of quinazoline derivatives showcasing their antimicrobial and tuberculostatic activities, indicating the compound's reactivity towards biological targets and its potential in therapeutic applications (Dilebo et al., 2021).
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
A series of new 2,4-disubstituted quinazolines, including 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one derivatives, were synthesized and exhibited significant anticancer activity against various human cancer cell lines, suggesting their potential as anticancer agents (Pujar Gurubasavaraj & Ali Syed Moshin, 2020). Similarly, the synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives as anti-tumor and anti-microbial agents showed that certain compounds possess selective antibacterial activity, indicating their use as candidates for further development studies (A. F. Eweas, Qasem Mahmoud Aref Abdallah & Mohamed Elbadawy, 2021).
Antimicrobial and Antitubercular Activity
Compounds synthesized from this compound showed promising antimicrobial and antitubercular activities. A series of 2-(substituted-phenyl)-3-(((3-(pyridin-4-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)amino)-quinazolin-4(3H)-ones demonstrated excellent antitubercular activity, highlighting their potential in combating Mycobacterium tuberculosis infections (U. Pandit & A. Dodiya, 2012).
Luminescence and OLED Applications
Novel mono- and dimeric quinazoline derivatives, including the 2-Pyridin-4-yl variant, exhibited strong luminescence behavior, suggesting their potential application in OLED devices. However, rapid device degradation under electrical current was observed, indicating a need for further investigation to harness their full potential (R. Pandey et al., 2017).
Metal Complexation and Catalytic Activities
The ability of this compound to form complexes with transition metals was demonstrated, with these complexes showing enhanced antibacterial activity compared to the free ligand. This suggests their potential application in the development of new antimicrobial agents (K. Gudasi et al., 2006).
Biochemische Analyse
Biochemical Properties
2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one plays a significant role in various biochemical reactions. It interacts with enzymes such as kinases and phosphatases, which are crucial for cellular signaling pathways . The compound’s interaction with these enzymes can modulate their activity, leading to alterations in phosphorylation states of target proteins. Additionally, this compound has been shown to bind to specific proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . This compound can affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound also influences gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions lead to changes in the transcriptional activity of specific genes, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained alterations in cellular processes, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular functions, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes . Toxicity studies have indicated that excessive doses of this compound can cause cellular damage and disrupt normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in the concentrations of key metabolites, affecting overall cellular metabolism . Additionally, this compound can modulate the activity of metabolic enzymes, further impacting metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, which can affect its overall activity and function . Studies have shown that this compound can accumulate in specific cellular compartments, leading to localized effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context . The compound’s activity can be modulated by its subcellular distribution, influencing its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
2-pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8,12,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSLICPSSNGCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349488 | |
| Record name | 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15495-00-8 | |
| Record name | 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






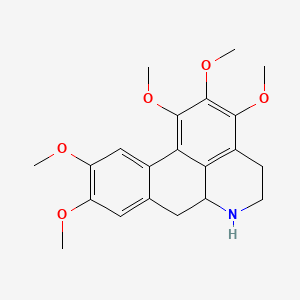
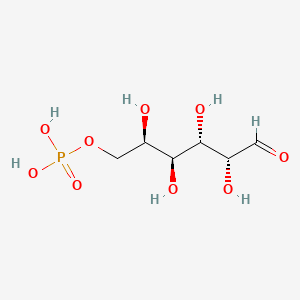
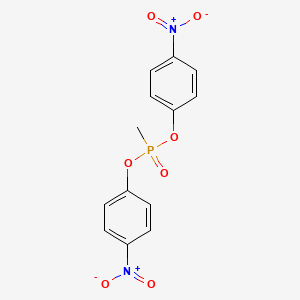
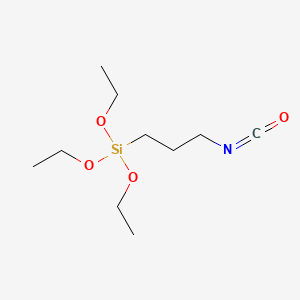

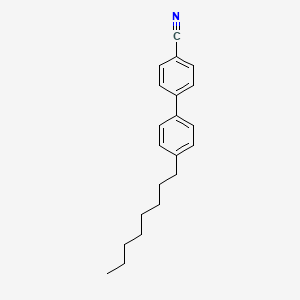

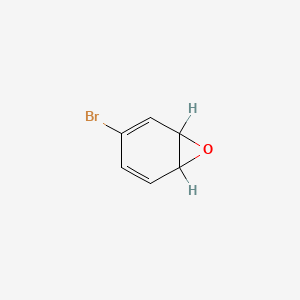
![4-Chloro-2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B1197310.png)

